beta-Naphthyl triphosphate

Description

Rationale for Employing Beta-Naphthyl Triphosphate as a Mechanistic Probe

This compound is a particularly useful nucleotide analog due to its intrinsic fluorescence. vulcanchem.com The naphthyl group, a fluorescent component, is attached to a triphosphate chain, allowing it to be recognized and processed by many ATP-utilizing enzymes. vulcanchem.com A key advantage of β-NTP is that its fluorescence properties change upon hydrolysis, the process of breaking the triphosphate chain. sci-hub.se Specifically, the absorption spectrum of β-naphthyl triphosphate differs from that of its hydrolysis product, beta-naphthyl diphosphate (B83284), in the 290–335 nm range. sci-hub.se This change allows for the continuous monitoring of the enzymatic reaction using spectrophotometry, providing real-time kinetic data. sci-hub.se

Furthermore, the fluorescence of β-NTP is quenched, or diminished, when it binds to certain proteins, such as hemoglobin. vulcanchem.com This property can be exploited to study the binding affinity of the analog to a protein, a crucial parameter in understanding enzyme-substrate interactions. vulcanchem.com Its ability to act as a substrate for enzymes like myosin ATPase, coupled with its fluorescent signaling, makes it an invaluable tool for investigating the mechanics of molecular motors. vulcanchem.comsci-hub.se

Historical Perspective on its Application in Enzymology Research

The use of beta-naphthyl derivatives in enzymology has a history rooted in the development of fluorogenic substrates. google.com Early research recognized that esters of beta-naphthol, while non-fluorescent themselves, could be hydrolyzed by enzymes to produce highly fluorescent beta-naphthol. google.com This principle was applied to develop assays for various enzymes. google.com

Specifically for this compound, its application as a substrate for myosin, the motor protein responsible for muscle contraction, has been a significant area of study. Research has shown that heavy meromyosin, a fragment of myosin, can hydrolyze β-NTP. vulcanchem.comoup.com Intriguingly, while the hydrolysis of β-NTP by heavy meromyosin shows an initial burst of phosphate (B84403) release similar to ATP hydrolysis, the subsequent steady-state hydrolysis is inhibited by the presence of F-actin, a key component of muscle filaments. oup.com This differential behavior compared to ATP has provided valuable insights into the complex regulation of the actin-myosin interaction and the molecular mechanism of muscle contraction. oup.comsemanticscholar.orgnih.gov The unique characteristics of β-NTP hydrolysis have helped to challenge and refine models of how myosin converts chemical energy from ATP into mechanical force. oup.com

Research Findings on this compound

The following table summarizes key research findings related to the use of this compound in studying enzyme kinetics and interactions.

| Enzyme/Protein | Observation | Research Implication |

| Heavy Meromyosin (Myosin fragment) | Hydrolyzes β-NTP, with an initial burst of phosphate release. oup.com | Allows for the study of the initial steps of the myosin ATPase cycle. |

| Heavy Meromyosin | Steady-state hydrolysis of β-NTP is inhibited by F-actin. oup.com | Provides insights into the regulatory role of actin in muscle contraction. |

| Heavy Meromyosin | Hydrolysis of β-NTP is competitively inhibited by ATP. vulcanchem.com | Indicates that β-NTP and ATP bind to the same active site on the enzyme. |

| Bovine Oxyhemoglobin | Binding of β-NTP quenches its fluorescence. vulcanchem.com | Enables the quantitative study of protein-ligand binding affinity. |

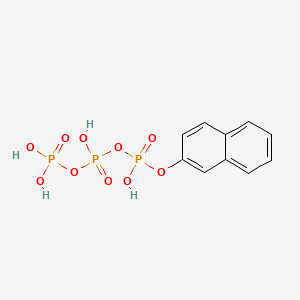

Structure

3D Structure

Properties

CAS No. |

51783-02-9 |

|---|---|

Molecular Formula |

C10H11O10P3 |

Molecular Weight |

384.11 g/mol |

IUPAC Name |

[hydroxy(naphthalen-2-yloxy)phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H11O10P3/c11-21(12,13)19-23(16,17)20-22(14,15)18-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15)(H,16,17)(H2,11,12,13) |

InChI Key |

NYUIAJGELBOUPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

beta-naphthyl triphosphate |

Origin of Product |

United States |

Chemical and Enzymatic Synthesis Methodologies for Research Applications

Chemical Synthesis Strategies for Beta-Naphthyl Triphosphate

The chemical synthesis of this compound and its analogs involves a series of carefully controlled reactions to introduce the triphosphate moiety onto the naphthyl core. This process requires strategic phosphorylation approaches, the use of protecting groups, and rigorous purification methods to obtain high-purity compounds suitable for research.

Phosphorylation Approaches and Reaction Conditions for Analog Preparation

The direct phosphorylation of β-naphthol to its triphosphate is a challenging endeavor due to the potential for multiple side reactions and the need for regioselective functionalization. A common strategy involves a stepwise phosphorylation, often starting from β-naphthyl monophosphate.

One established method for the synthesis of fluorescent organic phosphates, including this compound, starts with β-naphthyl monophosphate. This precursor is then reacted with inorganic phosphate (B84403) (Pi) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the di- and triphosphate derivatives. rsc.org

A more general approach to phosphorylating phenols involves their initial conversion to the corresponding phenolate (B1203915) salt to enhance nucleophilicity. For instance, β-naphthol can be converted to sodium β-naphtholate before reaction with a phosphorylating agent like dibenzyl chlorophosphate. researchgate.net The resulting dibenzyl phosphate ester can then be further elaborated to the triphosphate.

Another phosphorylation strategy employs a phosphoryl pyridinium (B92312) intermediate. This reactive species can effectively phosphorylate hydroxyl groups on functionalized naphthol derivatives under mild conditions. rsc.orgrsc.org The general chemical synthesis of nucleoside triphosphates often utilizes phosphorus oxychloride (POCl₃) in a "one-pot, three-step" process, which can be adapted for aryl phosphates. This method involves the initial reaction of the alcohol (in this case, β-naphthol or a derivative) with POCl₃, followed by the addition of pyrophosphate to form the triphosphate, which is subsequently hydrolyzed to the final product. mdpi.com

The reaction conditions for these phosphorylation reactions are critical and must be carefully optimized. Key parameters include the choice of solvent, temperature, and the stoichiometry of the reagents. Anhydrous conditions are often necessary to prevent hydrolysis of the activated phosphate intermediates.

Table 1: Comparison of Chemical Phosphorylation Approaches

| Phosphorylation Method | Starting Material | Key Reagents | Typical Conditions | Notes |

| DCC Coupling | β-Naphthyl monophosphate | Inorganic phosphate (Pi), N,N'-dicyclohexylcarbodiimide (DCC) | Anhydrous organic solvent | Can produce a mixture of di- and triphosphates requiring careful purification. |

| Alkoxide-based | β-Naphthol | Sodium hydride, Dibenzyl chlorophosphate | Anhydrous THF or similar etheral solvent | Initial deprotonation increases nucleophilicity of the hydroxyl group. |

| Phosphoryl Pyridinium Intermediate | Functionalized β-naphthol | Phosphoryl chloride, Pyridine | Anhydrous pyridine | Forms a reactive intermediate for phosphorylation. rsc.orgrsc.org |

| Yoshikawa/Ludwig-Eckstein Adaptation | β-Naphthol | Phosphorus oxychloride (POCl₃), Pyrophosphate | Trimethyl phosphate or other polar aprotic solvent | A common one-pot method for nucleoside triphosphates that can be adapted. mdpi.com |

Protecting Group Strategies in Complex Analog Synthesis

Common protecting groups for hydroxyl functions include ethers (e.g., benzyl (B1604629) ether), esters, and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether). libretexts.org The choice of protecting group is dictated by its stability to the conditions of the phosphorylation reaction and the ease of its removal without affecting the final triphosphate product. organic-chemistry.org For instance, a benzyl ether can be a suitable protecting group as it is stable to many phosphorylation conditions but can be removed by hydrogenolysis, which typically does not affect the phosphate linkages. acs.org

In cases where the naphthyl ring is substituted with other reactive groups, such as amines or carboxylic acids, these must also be protected. Carbamates like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used for amines, while esters are used for carboxylic acids. organic-chemistry.org An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups, allowing for selective deprotection and modification at specific sites in the molecule. organic-chemistry.org For example, an acid-labile Boc group on an amine can be removed without affecting a base-labile ester protecting a carboxyl group.

Purification and Chromatographic Isolation of Research-Grade Analogues

The purification of this compound and its analogs to a high degree of purity is crucial for their use in sensitive research applications. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. elementlabsolutions.com Specifically, ion-pair reversed-phase HPLC is highly effective for the separation of charged molecules like nucleotide triphosphates. technologynetworks.comnih.gov

In this method, a non-polar stationary phase (e.g., C18) is used with a mobile phase containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate. nih.govnih.gov The positively charged triethylammonium ions form an ion pair with the negatively charged phosphate groups of the this compound, rendering the molecule more hydrophobic and allowing for its retention and separation on the reversed-phase column. elementlabsolutions.comtechnologynetworks.com

A gradient elution, where the concentration of an organic modifier like acetonitrile (B52724) in the mobile phase is gradually increased, is typically employed to elute the compounds from the column. The purity of the collected fractions is then assessed, often by analytical HPLC and mass spectrometry. The final product is usually obtained as a salt (e.g., triethylammonium salt) after lyophilization of the pure fractions.

Emerging Enzymatic Synthesis Routes for Triphosphate Analogs

Enzymatic synthesis offers a powerful alternative to chemical methods for the preparation of triphosphate analogs, often providing higher regio- and stereoselectivity under mild reaction conditions. mdpi.com While the direct enzymatic synthesis of this compound is not widely documented, the broad substrate specificity of certain kinases suggests the feasibility of such an approach.

The enzymatic synthesis of nucleotide triphosphates typically involves a cascade of phosphorylation reactions starting from a nucleoside or nucleoside monophosphate. nih.gov Several classes of kinases are employed in these cascades:

Nucleoside Monophosphate (NMP) Kinases: These enzymes phosphorylate a monophosphate to a diphosphate (B83284).

Nucleoside Diphosphate (NDP) Kinases: These enzymes catalyze the final phosphorylation step from a diphosphate to a triphosphate. mdpi.com

Pyruvate Kinase (PK) and Acetate Kinase (AcK): These enzymes are often used in ATP regeneration systems and can also exhibit broad substrate specificity for the phosphorylation of diphosphates. mdpi.com

The key to applying this methodology to this compound would be the identification or engineering of a kinase that can accept beta-naphthyl monophosphate or diphosphate as a substrate. Many kinases that act on nucleosides have been shown to tolerate significant modifications to the base and sugar moieties, suggesting that an aryl phosphate could potentially fit into the active site. mdpi.comacs.org For example, NDP kinases show low specificity for the base of the nucleotide, primarily relying on aromatic stacking interactions for binding. mdpi.com This characteristic makes them promising candidates for the phosphorylation of non-natural diphosphates.

A potential enzymatic route could involve the chemical synthesis of beta-naphthyl monophosphate, followed by a one-pot enzymatic reaction containing one or more kinases and a phosphate donor like ATP to drive the reaction towards the triphosphate product.

Design Principles for Novel this compound Derivatives with Tunable Properties

The naphthalene (B1677914) scaffold of this compound provides a versatile platform for the design of novel derivatives with tailored properties, particularly fluorescence. vulcanchem.com By strategically modifying the naphthyl ring system, it is possible to tune the photophysical and biochemical characteristics of the molecule.

A key design principle is the extension of the conjugated π-system of the naphthalene ring. nih.gov This can be achieved by introducing substituents that can participate in resonance, such as amino, methoxy, or other electron-donating groups. Such modifications can lead to a red-shift in the absorption and emission wavelengths and an increase in the fluorescence quantum yield. The position of the substituent on the naphthyl ring is critical, as it influences the electronic properties and, consequently, the fluorescence of the molecule. nih.gov

The structure-fluorescence relationship in naphthalimide derivatives, which share the naphthalene core, provides valuable insights. For instance, the introduction of electron-donating groups at specific positions can enhance fluorescence intensity by modulating photoinduced electron transfer (PET) processes. nih.gov Conversely, the introduction of electron-withdrawing groups can also be used to fine-tune the electronic properties and create fluorescent probes that are sensitive to their local environment. thno.org

Beyond fluorescence, modifications to the naphthyl ring can also influence the interaction of the triphosphate analog with enzymes. The introduction of bulky or charged substituents can alter the binding affinity and specificity of the molecule for a particular enzyme active site. This allows for the design of selective substrates or inhibitors for specific enzymes.

Mechanistic Enzymology and Kinetic Analysis Using Beta Naphthyl Triphosphate

Elucidation of Myosin ATPase and Actomyosin (B1167339) Mechanochemistry.nih.govupenn.edunih.govpnas.org

The interaction of myosin with actin, fueled by the hydrolysis of ATP, is the fundamental process driving muscle contraction and other forms of cell motility. nih.govpnas.org β-NTP has been instrumental in dissecting the intricate steps of the actomyosin ATPase cycle, which includes ATP binding, hydrolysis, product release, and the associated conformational changes that lead to force generation. upenn.edupnas.org

Substrate Hydrolysis Kinetics and Michaelis-Menten Parameters.nih.gov

The hydrolysis of β-NTP by myosin can be continuously monitored by observing the change in fluorescence intensity that accompanies the reaction. nih.govsci-hub.se This has enabled researchers to determine key kinetic parameters. In one study, a method was established to estimate various kinetic parameters of acto-heavy meromyosin (acto-HMM) ATPase using β-NTP. The hydrolysis of β-NTP was found to be competitively inhibited by ATP. By analyzing the different time courses of fluorescence intensity change in the presence and absence of ATP, researchers were able to estimate seventeen parameters in a reaction scheme for the concurrent hydrolysis of both substrates. The kinetic parameters estimated for ATP hydrolysis were in good agreement with previously published values. nih.gov

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are fundamental parameters that describe enzyme kinetics. For the actin-activated ATPase activity of β-cardiac myosin, the addition of the small molecule EMD 57033 resulted in a 1.6-fold increase in kcat and a 10-fold decrease in the KM(actin), which is the concentration of F-actin required for half-maximal activation. elifesciences.org This indicates a significant enhancement of the coupling between the actin and nucleotide-binding sites. elifesciences.org

| Parameter | Value | Condition | Reference |

| kcat | 1.6-fold increase | + EMD 57033 | elifesciences.org |

| KM(actin) | 10-fold decrease | + EMD 57033 | elifesciences.org |

| Apparent 2nd-order rate constant (kcat/KM(actin)) | 16-fold increase | + EMD 57033 | elifesciences.org |

This table summarizes the effect of EMD 57033 on the steady-state kinetic parameters of β-cardiac myosin ATPase activity.

Analysis of Pre-Steady-State Kinetics and Initial Phosphate (B84403) Burst Phenomena.upenn.edu

Transient kinetic experiments using fluorescent probes have allowed for the real-time observation of these early events. For instance, studies on myosin V have shown that a rapid conformational change, consistent with the closure of the actin-binding cleft, occurs before the actin-activated release of phosphate. pnas.org This has led to the identification of a pre-force-generation actomyosin ADP•Pi state. pnas.org

Allosteric Regulation and Protein-Protein Interaction Modulations.upenn.edunih.govpnas.org

Myosins are highly allosteric enzymes, meaning that events occurring at one site on the protein, such as nucleotide binding, can influence distant sites, like the actin-binding domain. nih.gov ATP binding to myosin induces a conformational change that weakens its affinity for actin, causing it to detach. upenn.edupnas.org Following hydrolysis, the myosin-ADP-Pi complex rebinds to actin, which in turn accelerates the release of the hydrolysis products. upenn.edupnas.org

Small molecules can also allosterically modulate myosin function. For example, the compound EMD 57033 binds to an allosteric pocket in the myosin motor domain, leading to a more than 10-fold increase in ATP hydrolysis, coupling between actin and nucleotide binding sites, and actin affinity in the presence of ATP. elifesciences.org This highlights the potential for therapeutic intervention by targeting allosteric sites. elifesciences.orgnih.gov

Role of Divalent Cations (e.g., Mg2+, Ca2+) in Catalytic Mechanisms.upenn.edunih.gov

Divalent cations, particularly Mg²⁺, are essential for the catalytic activity of myosin ATPase. nih.govsci-hub.se Mg²⁺ forms a complex with the nucleotide (MgATP or Mg-β-NTP) which is the true substrate for the enzyme. nih.govscience.gov The cation plays a crucial role in coordinating the phosphate groups of the nucleotide and facilitating the nucleophilic attack by a water molecule during hydrolysis. science.gov

Studies have shown that other divalent cations can substitute for Mg²⁺, but with varying effects on the ATPase activity and the stability of intermediate states. For instance, in the presence of phosphate analogs like vanadate (B1173111) (Vi) or beryllium fluoride (B91410) (BeFx), which mimic the transition state, the rate of complex formation and the stability of these complexes are dependent on the specific divalent cation present. nih.gov The rate of complex formation with Vi decreases in the order Mn > Fe > Ni > Co > Mg, while with BeFx the order is Ca > Mn > Fe > Mg > Co. nih.gov These findings indicate that the metal cation has a significant role in maintaining the proper structure of the transient state complex during ATP hydrolysis. nih.gov

Comparative Enzymatic Activity Profiling with Natural Nucleotides.upenn.edupnas.orgelifesciences.org

While β-NTP is a valuable tool, it is important to understand how its behavior as a substrate compares to the natural nucleotide, ATP. Studies have shown that the characteristic properties of β-NTP as a substrate for myosin can differ from those of ATP. sci-hub.se For example, in the presence of Mg²⁺ ions, another non-nucleotide ATP analog, MANTTP, was hydrolyzed 21.7-fold faster than ATP by myosin S1. sci-hub.se

Comparative studies are essential to validate the findings obtained with analogs and to understand the specific structural features of the nucleotide that are critical for the enzymatic reaction. For instance, the binding of ATP analogs like adenosine (B11128) 5'-[beta, gamma-imino]triphosphate to neonatal subfragment-1 in the presence of actin was found to be enhanced compared to adult subfragment-1. nih.gov

Investigations into Enzyme Active Site Geometry and Substrate Specificity.nih.gov

The use of nucleotide analogs like β-NTP can provide insights into the geometry of the enzyme's active site and the basis of its substrate specificity. The ability of the enzyme to bind and hydrolyze β-NTP, which has a bulkier naphthyl group in place of the adenine (B156593) ring of ATP, suggests a degree of flexibility within the nucleotide-binding pocket.

Molecular docking experiments and direct binding studies have been used to define the binding pockets of allosteric modulators like EMD 57033. elifesciences.org These studies revealed a binding site near the N-terminal, SH3-like β-barrel subdomain of the myosin motor domain. elifesciences.org Understanding the precise interactions within the active site and allosteric sites is crucial for the design of specific inhibitors or activators of myosin function.

Enzyme Inhibition Studies and Mechanistic Insights

Beta-Naphthyl triphosphate (β-NapP3) serves as a valuable tool in mechanistic enzymology, particularly in studies of enzyme inhibition. Its utility stems from its structural similarity to adenosine triphosphate (ATP), allowing it to act as a fluorescent analog in enzymatic assays. This property enables researchers to investigate the binding and hydrolysis mechanisms of ATP-dependent enzymes and to characterize the nature of inhibitory interactions.

A key application of β-NapP3 is in the study of competitive inhibition. In competitive inhibition, an inhibitor molecule resembles the normal substrate and competes for the same active site on the enzyme. wikipedia.org This binding event prevents the actual substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. wikipedia.org

Detailed research on the acto-heavy meromyosin (acto-HMM) ATPase system demonstrates the practical application of β-NapP3 in inhibition studies. nih.gov In this system, β-NapP3 acts as a fluorescent analog of ATP. The hydrolysis of β-NapP3 by the enzyme can be monitored through changes in fluorescence intensity. nih.gov Crucially, the study found that ATP acts as a competitive inhibitor of β-NapP3 hydrolysis. nih.gov This indicates that both ATP and β-NapP3 bind to the same catalytic site on the acto-HMM complex. By analyzing the different time courses of fluorescence change in the presence and absence of ATP, researchers can elucidate the kinetic parameters of both β-NapP3 and ATP hydrolysis. nih.gov

The mechanistic insight gained from this competitive inhibition is significant. It confirms that β-NapP3 is a suitable ATP analog for this system and allows for the detailed characterization of the enzyme's active site. The use of this fluorescent analog facilitates the estimation of numerous kinetic parameters that would be more difficult to obtain using non-fluorescent substrates. nih.gov These studies can determine a range of values, including association constants and the impact of product inhibition, providing a comprehensive picture of the enzyme's catalytic cycle. nih.gov

The data derived from such inhibition studies are fundamental to understanding enzyme function and regulation. The table below conceptualizes the types of kinetic parameters that can be determined using β-Naphthyl triphosphate in competitive inhibition assays with an enzyme like acto-HMM ATPase.

Table 1: Representative Kinetic Parameters Determined from Competitive Inhibition Studies Using β-Naphthyl Triphosphate

| Parameter Category | Specific Parameter | Description |

|---|---|---|

| Substrate Kinetics (β-NapP3) | Km (Michaelis constant) | The concentration of β-NapP3 at which the reaction rate is half of Vmax. |

| Vmax (Maximum velocity) | The maximum rate of β-NapP3 hydrolysis under saturating substrate conditions. | |

| kcat (Turnover number) | The number of β-NapP3 molecules hydrolyzed per enzyme active site per unit time. | |

| Inhibitor Kinetics (ATP) | Ki (Inhibition constant) | A measure of the inhibitor's binding affinity; the concentration of ATP required to produce half-maximum inhibition. |

| Actin-Myosin Interaction | KA (Association constant) | The equilibrium constant for the binding of F-actin to substrate-free or substrate-bound heavy meromyosin (HMM). |

| Product Inhibition | Kid / Kiq | Inhibition constants for the products of hydrolysis (e.g., β-Naphthyl diphosphate). |

This table is for illustrative purposes to show the types of data obtained from the research described. nih.gov

Spectroscopic Techniques for Real Time Biochemical Assay Monitoring

Ultraviolet Absorption Spectroscopy for Hydrolysis Monitoring

UV-Vis spectroscopy is a powerful technique for monitoring reactions that involve a change in the absorbance spectrum of a substrate or product. thermofisher.com The hydrolysis of a phosphate (B84403) ester, for instance, can be followed if the substrate and its resulting alcohol product have distinct absorption profiles. researchgate.net

Time-Resolved Spectral Changes and Continuous Assay Development

The enzymatic hydrolysis of certain phosphate esters can be continuously monitored by observing the change in UV-visible absorption spectra over time. mdpi.com For example, the dephosphorylation of p-nitrophenylphosphate (p-NPP) shows a clear spectral shift, with the substrate absorbing at around 310 nm and the product, p-nitrophenol, exhibiting a characteristic absorption peak near 400 nm. researchgate.net This principle allows for the development of continuous assays where the reaction rate is determined by measuring the increase in product concentration, reflected by the rising absorbance at a specific wavelength. thermofisher.comipinnovative.com

Time-resolved spectroscopy can capture the full spectral changes occurring during the reaction, providing a detailed view of the conversion of substrate to product. frontiersin.org By collecting spectra at various time intervals after initiating the reaction, one can construct a kinetic profile. nih.gov This approach is not only applicable to chromogenic substrates like p-NPP but can also be adapted for other substrates where hydrolysis leads to a change in the UV spectrum. The ability to continuously monitor the reaction facilitates the determination of initial reaction rates, which are essential for classical Michaelis-Menten kinetic analysis. thermofisher.com

| Substrate/Product | Absorption Maximum (λmax) | Application |

| p-nitrophenylphosphate (p-NPP) | ~310 nm | Substrate for dephosphorylation assays. researchgate.net |

| p-nitrophenol (p-NP) | ~400-405 nm | Product of p-NPP hydrolysis. researchgate.net |

| 2'-deoxythymidine | 266 nm | Used in studies of nucleoside transformations. mdpi.com |

| beta-Naphthol | Not specified in provided context | Product of beta-Naphthyl triphosphate hydrolysis. |

Fluorescence Spectroscopy for Kinetic Parameter Estimation

Fluorescence spectroscopy offers a highly sensitive alternative to absorbance-based methods for monitoring enzyme kinetics. nih.gov This technique is particularly advantageous when dealing with low substrate concentrations or when high sensitivity is required. nih.gov Fluorometric assays rely on the change in fluorescence properties—such as intensity or emission wavelength—between the substrate and the product. diva-portal.org

Intrinsic Fluorescence Properties of this compound and its Products

This compound is a fluorescent analog of ATP. nih.gov Its naphthalene (B1677914) moiety serves as an intrinsic fluorophore. nih.gov The fluorescence of naphthalene derivatives can be influenced by their environment and chemical structure. nih.gov Upon hydrolysis, this compound is converted to beta-naphthyl diphosphate (B83284) and inorganic phosphate, or further to beta-naphthol, which also possesses distinct fluorescent properties. nih.govnih.gov The intrinsic fluorescence of these compounds allows for the direct monitoring of the hydrolysis reaction without the need for external fluorescent labels. nih.gov The change in fluorescence intensity that accompanies the hydrolysis of this compound can be used to follow the reaction progress over time. nih.gov

| Compound | Fluorescence Property | Relevance in Assays |

| This compound | Intrinsically fluorescent. nih.gov | Substrate for ATPase and other phosphoryl transferase assays. nih.gov |

| beta-Naphthol | Product of hydrolysis, also fluorescent. nih.gov | Its formation can be monitored to determine reaction rates. nih.gov |

| Tryptophan | Intrinsic protein fluorescence. nih.govuni-muenchen.de | Can be used to study enzyme conformational changes upon substrate binding. nrel.gov |

Fluorometric Assay Design for Enzyme Kinetics and Inhibition

A fluorometric method has been established to estimate various kinetic parameters of ATPase activity using this compound. nih.gov By monitoring the change in fluorescence intensity as the substrate is hydrolyzed, kinetic parameters for the reaction can be determined. nih.gov This approach can also be extended to study competitive inhibition. For example, the hydrolysis of this compound is competitively inhibited by ATP, leading to different time courses of fluorescence intensity changes in the presence and absence of the inhibitor. nih.gov This difference allows for the estimation of kinetic parameters for ATP hydrolysis itself. nih.gov Such assays are powerful tools for characterizing enzyme-substrate and enzyme-inhibitor interactions. nih.govnrel.gov

The high sensitivity of fluorescence-based assays enables the use of low substrate concentrations, which is particularly useful for enzymes with high affinity for their substrates. nih.gov The progress curves from fluorescence-detected assays can be globally fitted to kinetic models to calculate parameters like kcat and Km. nih.gov

Detection of Conformational Changes in Enzyme-Substrate Complexes

Enzyme catalysis often involves conformational changes within the enzyme upon substrate binding. purdue.eduwikipedia.org These structural rearrangements can bring catalytic residues into the correct orientation for the reaction to occur. plos.org Fluorescence spectroscopy is a sensitive technique for detecting such conformational changes. plos.org

The binding of a substrate or ligand can alter the local environment of intrinsic fluorophores within the enzyme, such as tryptophan residues, leading to changes in their fluorescence emission. nrel.govnih.gov For instance, the binding of o-nitrophenyl-β-D-cellobioside (oNPC) to the enzyme TrCel7A quenches the intrinsic tryptophan fluorescence, an effect that can be used to measure the dissociation constant (Kd) for the substrate. nrel.gov

Furthermore, the interaction between an enzyme and a fluorescent substrate like this compound can itself lead to conformational changes that are reflected in the fluorescence signal. nih.govnih.gov The binding of the substrate can induce a shift in the enzyme's structure to a more catalytically active form. purdue.edu Analyzing the fluorescence changes during the formation of the enzyme-substrate complex can provide insights into the induced-fit mechanism of enzyme action. wikipedia.orgnih.gov Theoretical conformational analysis combined with experimental data can help to understand how substrate binding leads to productive enzyme-substrate complexes. nih.gov

Interactions with Biological Macromolecules and Systems Research Applications

Protein-Ligand Binding Dynamics and Conformational Coupling

The interaction of small molecules with proteins is fundamental to nearly all biological processes. These interactions can induce conformational changes in the protein, altering its function. Beta-Naphthyl triphosphate serves as a useful probe for investigating these dynamics due to its structural similarity to ATP and its inherent fluorescent properties.

This compound has been instrumental in elucidating the complex allosteric regulation of hemoglobin (Hb). As a fluorescent allosteric effector, its binding to hemoglobin can be monitored through changes in fluorescence, providing insights into the protein's conformational state. nih.gov

Research has shown that the fluorescence of β-NTP is completely quenched when it binds to human adult hemoglobin (HbA). nih.gov This property allows for the straightforward quantification of bound β-NTP by measuring the fluorescence intensity of the solution. nih.gov Studies investigating the binding of β-NTP at various levels of oxygen saturation have revealed detailed information about hemoglobin's conformational states.

Key findings from these studies include:

Deoxygenated State: Two molecules of β-NTP bind to one tetramer of deoxyhemoglobin (T-state). nih.gov One of these binding sites is competitive with the natural allosteric effector, 2,3-bisphosphoglycerate (B1242519) (DPG). nih.gov

Oxygenated State: In contrast, only one molecule of β-NTP binds to a fully oxygenated hemoglobin tetramer (R-state). nih.gov This binding is not displaced by the addition of DPG, indicating it binds to a non-competitive site. nih.gov

Intermediate States: Investigations into the intermediate stages of deoxygenation, facilitated by simultaneous measurements of fluorescence, absorbance, and oxygen partial pressure, have provided evidence for the existence of at least three distinct conformational states for the hemoglobin tetramer. nih.gov This finding challenges the simpler two-state (T and R) model proposed by Monod, Wyman, and Changeux, suggesting a more complex allosteric transition. nih.gov

The binding affinity of β-NTP also differs between the oxygenation states, with a lower affinity for the noncompetitive site on fully oxygenated hemoglobin compared to the noncompetitive site on deoxyhemoglobin. nih.gov

| Oxygenation State | β-NTP to Hemoglobin Ratio | Competition with DPG |

| Deoxygenated (T-state) | 2:1 | Yes (for one of the two sites) nih.gov |

| Oxygenated (R-state) | 1:1 | No nih.gov |

Role as a Reporter Molecule in Biochemical Pathways

A reporter molecule provides a measurable signal, such as fluorescence, that reflects the state or activity of a biological system. The naphthalene (B1677914) moiety in β-NTP makes it a fluorescent molecule, and changes in its fluorescence upon binding or enzymatic processing allow it to function as a reporter. nih.govsci-hub.se

Its most prominent use as a reporter is in studying ATP-dependent enzymes (ATPases). nih.govsci-hub.se When β-NTP is hydrolyzed by an ATPase to beta-Naphthyl diphosphate (B83284) (β-NDP), the change in its chemical structure can lead to a change in its fluorescence or absorption spectrum. sci-hub.se This spectral shift provides a continuous, real-time signal to monitor the rate of the enzymatic reaction. sci-hub.se For instance, a fluorometric method was developed to estimate the kinetic parameters of acto-heavy meromyosin ATPase by monitoring the fluorescence intensity change as it hydrolyzed β-NTP. nih.gov This approach allows researchers to determine various kinetic parameters, including the effects of inhibitors and the association constants between different components of the system. nih.gov

Probing Molecular Motor Functionality and Energy Transduction Mechanisms

Molecular motors are proteins that convert chemical energy, typically from ATP hydrolysis, into mechanical work to power cellular processes like muscle contraction and intracellular transport. unibo.itnih.govjackwestin.commdpi.com These proteins, such as myosin, kinesin, and dynein, cycle through different conformational states as they bind and hydrolyze ATP, bind to their cytoskeletal tracks (actin filaments or microtubules), and release the hydrolysis products. nih.govphysicallensonthecell.org

This compound serves as a valuable ATP analog to probe the mechanochemical cycle of these motors. nih.govsci-hub.seoup.com By replacing the natural substrate ATP with β-NTP, researchers can investigate specific steps of the energy transduction process.

Studies using β-NTP with the motor protein myosin have yielded significant insights:

Hydrolysis and Initial Phosphate (B84403) Burst: Like ATP, β-NTP is hydrolyzed by the myosin subfragment-1 (heavy meromyosin, or HMM) and exhibits an initial burst of phosphate liberation. oup.com This indicates that β-NTP can effectively enter the catalytic cycle at the ATP-binding step.

Actin Interaction: A key difference was observed in the presence of F-actin. While ATP hydrolysis by myosin is strongly activated by F-actin, the steady-state hydrolysis of β-NTP is paradoxically inhibited by F-actin. oup.com

Muscle Contraction: Furthermore, β-NTP did not induce the superprecipitation of actomyosin (B1167339), a key in vitro model for muscle contraction, and it was found to suppress ATP-induced superprecipitation. oup.com

These findings demonstrate that the initial binding and hydrolysis of a triphosphate substrate are not, by themselves, sufficient to trigger the force-producing conformational changes associated with actin activation and muscle contraction. oup.com The specific chemical nature of the adenine (B156593) base in ATP, which is absent in β-NTP, is crucial for the proper coupling between the catalytic site and the actin-binding site, highlighting the exquisite specificity of the energy transduction mechanism in molecular motors. The use of β-NTP thus helps to dissect the distinct roles of substrate binding, hydrolysis, and product release in the generation of mechanical force. nih.govoup.com

Advanced Analytical Methodologies for Beta Naphthyl Triphosphate Research

High-Resolution Chromatographic Separations of Analogs and Reaction Intermediates

High-resolution chromatography is fundamental for the separation of β-naphthyl triphosphate from its analogs and reaction intermediates. Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are pivotal in achieving the necessary resolution to distinguish between structurally similar compounds. nih.gov

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of nucleotides and their derivatives. springernature.com The separation is based on the hydrophobic interactions between the solute molecules and the stationary phase. springernature.com By manipulating the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), researchers can achieve excellent separation of closely related molecules. springernature.comchromatographyonline.com Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to elute compounds in order of increasing hydrophobicity. springernature.com

For more complex separations, advanced chromatographic strategies are employed. The use of columns with smaller particle sizes, such as those in UHPLC, leads to significantly increased column efficiencies and higher chromatographic resolution. nih.govchromatographyonline.com This is particularly beneficial for separating complex mixtures containing numerous compounds or closely eluting isomers. chromatographyonline.com Core-shell particle technology further enhances separation efficiency by providing a shorter diffusion path for analytes. chromatographyonline.com

Hydrophilic interaction liquid chromatography (HILIC) presents another powerful approach, especially for highly polar compounds like nucleotide triphosphates that may have weak retention on traditional reversed-phase columns. chromatographyonline.com17img.cn HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention and separation of hydrophilic analytes. 17img.cn

| Technique | Principle | Application in β-Naphthyl Triphosphate Research |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. springernature.com | Analysis of β-naphthyl triphosphate and its less polar analogs. chromatographyonline.com |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes columns with sub-2 µm particles for high resolution and speed. nih.gov | Separation of complex mixtures of reaction intermediates and by-products. nih.govchromatographyonline.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase. 17img.cn | Analysis of β-naphthyl triphosphate and its polar metabolites. chromatographyonline.com17img.cn |

| Ion-Pairing Chromatography | A reversed-phase technique that uses ion-pairing reagents to enhance the retention of ionic compounds. 17img.cn | Improved retention and separation of the anionic β-naphthyl triphosphate. |

Mass Spectrometry for Structural Characterization and Reaction Product Identification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of β-naphthyl triphosphate and the identification of its reaction products. rsc.org It provides precise information about the molecular weight and elemental composition of a molecule. rsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of non-volatile and thermally labile molecules like nucleotides. nih.gov In ESI-MS, ions are generated from a solution, allowing for the direct analysis of eluents from an HPLC column.

High-resolution mass spectrometry (HRMS), often utilizing time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which are crucial for determining the elemental formula of an unknown compound. nih.gov This capability is vital for identifying unexpected reaction by-products or metabolites.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of ions. nih.gov In a tandem mass spectrometer, precursor ions of a specific mass-to-charge ratio are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure, including the sequence of the phosphate (B84403) chain and the nature of the naphthyl group. nih.govrsc.org For instance, studies on similar nucleotide triphosphates have shown that the fragmentation pathways can reveal the site of deprotonation and interactions between the nucleobase and the phosphate tail. rsc.org

| Technique | Information Obtained | Relevance to β-Naphthyl Triphosphate |

| Electrospray Ionization (ESI) | Generates ions from solution for MS analysis. | Enables coupling of LC with MS for the analysis of β-naphthyl triphosphate. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. nih.gov | Determination of the elemental formula of β-naphthyl triphosphate and its derivatives. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Reveals structural information through fragmentation patterns. nih.gov | Characterization of the phosphate chain and identification of modification sites. nih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and mechanistic investigation of molecules in solution. acs.org It provides information about the chemical environment of individual atoms within a molecule. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between different atoms in the molecule. For example, ¹H-¹³C HSQC can correlate protons with the carbons they are attached to, aiding in the complete assignment of the NMR spectra.

NMR is also a valuable tool for studying reaction kinetics and mechanisms. acs.org By acquiring spectra at different time points during a reaction, it is possible to monitor the disappearance of reactants and the appearance of products, allowing for the determination of reaction rates. acs.org For instance, a fluorometric method has been established to estimate the kinetic parameters of β-naphthyl triphosphate hydrolysis by observing changes in fluorescence intensity over time. nih.gov

Coupling of Spectroscopic and Chromatographic Techniques for Comprehensive Analysis

The coupling of chromatographic and spectroscopic techniques, often referred to as "hyphenated techniques," provides a comprehensive approach to the analysis of complex mixtures containing β-naphthyl triphosphate and its derivatives. spectroscopyonline.com

Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used hyphenated technique in this context. chromatographyonline.com The high separation power of HPLC or UHPLC is combined with the sensitive and specific detection capabilities of MS. nih.govmdpi.com This allows for the separation of individual components in a mixture, followed by their immediate identification and structural characterization. nih.gov LC-MS is particularly useful for identifying and quantifying reaction products, impurities, and metabolites in complex biological matrices. nih.gov

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is another powerful hyphenated technique. It allows for the online acquisition of NMR spectra of compounds as they elute from the HPLC column. spectroscopyonline.com This is particularly valuable for the unambiguous identification of unknown compounds or for studying unstable reaction intermediates.

The combination of these advanced analytical methodologies provides researchers with a powerful toolkit for the in-depth study of β-naphthyl triphosphate. High-resolution chromatography ensures the separation of complex mixtures, while mass spectrometry and NMR spectroscopy provide detailed structural and quantitative information, ultimately leading to a comprehensive understanding of its chemical and biochemical properties.

Future Directions and Emerging Research Frontiers

Development of Next-Generation Beta-Naphthyl Triphosphate Probes for Advanced Biological Studies

A primary focus of ongoing research is the creation of new and improved β-Naphthyl triphosphate probes. acs.org The goal is to synthesize next-generation fluorescent probes with enhanced photophysical properties, such as increased brightness and photostability. acs.orgnih.gov Scientists are exploring modifications to the core structure, including alterations to the naphthyl group, to fine-tune the probe's fluorescent characteristics. nih.gov These advancements are crucial for developing more sensitive and robust assays for a variety of applications, from basic research to clinical diagnostics. The development of probes with different spectral properties would also enable multiplexed imaging, allowing for the simultaneous observation of multiple enzymatic activities within a single experiment. nih.gov

Integration with Single-Molecule Biophysics for High-Resolution Mechanistic Insights

The field of single-molecule biophysics offers a powerful lens through which to examine the intricate workings of biological machinery. fz-juelich.deaip.org By integrating β-Naphthyl triphosphate analogs into single-molecule fluorescence techniques, researchers can observe the real-time dynamics of individual enzyme molecules. aip.org This approach provides unparalleled, high-resolution insights into the catalytic mechanisms, conformational changes, and kinetic pathways of enzymes, which are often obscured in traditional ensemble measurements. nih.gov For instance, single-molecule studies can reveal transient intermediates and rare events that are critical for understanding enzyme function. nih.gov This level of detail is essential for building accurate models of enzyme activity and for understanding how these molecular machines operate in the complex environment of the cell.

Application in High-Throughput Screening Platforms for Novel Enzyme Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds. japsonline.com The fluorescent properties of β-Naphthyl triphosphate make it an ideal reporter for HTS assays designed to identify novel enzyme inhibitors or activators. nih.govdewpointx.com The development of robust and automated HTS platforms based on this technology could significantly accelerate the discovery of new therapeutic agents. nih.gov By miniaturizing these assays, it is possible to screen hundreds of thousands of compounds in a cost-effective and time-efficient manner. japsonline.com This approach has the potential to uncover new lead compounds for a wide range of diseases, from infectious diseases to cancer. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations of Analog-Protein Interactions

To complement experimental approaches, computational methods are playing an increasingly important role in understanding the molecular basis of analog-protein interactions. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can provide detailed, atom-level insights into how β-Naphthyl triphosphate and its derivatives bind to the active sites of enzymes. mdpi.combrylinski.org These computational models can help to rationalize experimental observations and to guide the design of new probes and inhibitors with improved affinity and specificity. nih.govszialab.org By predicting the binding modes and interaction energies of different analogs, researchers can prioritize the synthesis of the most promising compounds, thereby streamlining the drug discovery process. brylinski.org

Q & A

Q. What are the validated synthetic routes for beta-naphthyl triphosphate, and how can purity be optimized?

this compound synthesis typically involves phosphorylation of beta-naphthol derivatives using phosphorylating agents (e.g., POCl₃) under anhydrous conditions. Key steps include controlling reaction temperature (0–4°C to prevent side reactions) and using inert atmospheres. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization ensures ≥95% purity. Characterization requires P NMR to confirm phosphate linkage and LC-MS for molecular weight validation .

Q. How can researchers quantify this compound in biological matrices?

Microdialysis coupled with HPLC-UV or LC-MS/MS is recommended for extracellular quantification. Pre-sample collection protocols must account for probe efficiency (calibrated using ATP or glutamate standards) and matrix effects. For intracellular measurements, cell lysis with perchloric acid followed by neutralization and centrifugal filtration minimizes interference. Normalize data to protein content or cell count .

Q. What stability considerations are critical for this compound in aqueous solutions?

this compound is hydrolytically labile. Store lyophilized at -80°C; reconstitute in pH 7.4 buffer (e.g., Tris-HCl) immediately before use. Degradation kinetics can be monitored via P NMR or spectrophotometric assays (absorbance at 260 nm for phosphate release). Include protease inhibitors in biological studies to prevent enzymatic cleavage .

Advanced Research Questions

Q. How does this compound modulate purinergic signaling pathways compared to endogenous ATP?

this compound acts as a P2Y1 receptor agonist but with reduced efficacy (EC₅₀ ~2.5 μM vs. ATP’s 0.8 μM). Use calcium imaging (Fluo-4 AM) in astrocytes or HEK293 cells transfected with P2Y1 receptors to assess activity. Pre-treatment with antagonists like MRS2179 (10 μM) confirms receptor specificity. Note: prolonged exposure may desensitize receptors, requiring intermittent dosing .

Q. What experimental models elucidate this compound’s role in traumatic brain injury (TBI) pathophysiology?

Employ controlled cortical impact (CCI) models in rodents. Administer this compound via intracerebroventricular infusion (1–5 nmol/µL) and measure extracellular ATP/glutamate via microdialysis. Compare with 2-APB (store-operated calcium channel blocker) to dissect calcium-dependent vs. independent pathways. Post-TBI metabolic shifts (e.g., lactate/glucose ratios) should be analyzed with enzymatic assays .

Q. How can conflicting data on this compound’s phototoxicity be resolved?

While structurally related naphthyl compounds (e.g., methyl beta-naphthyl ketone) show phototoxicity in UV assays, this compound’s phosphate groups may reduce reactivity. Conduct Neutral Red Uptake Phototoxicity Assays under UVA/UVB light (290–400 nm). Use guinea pig models with topical application (3:1 EtOH:DEP vehicle) at 60% concentration for 72 hours. Contrast with ATP’s inert photoprofile .

Methodological Best Practices

Q. What statistical approaches are optimal for analyzing this compound’s dose-response effects?

Use mixed-effects models to account for repeated measures (e.g., time-series microdialysis data). Covariate adjustment (e.g., pre-injury ATP levels) is critical for TBI studies. For non-linear kinetics (e.g., receptor desensitization), apply Hill equations or Michaelis-Menten fits. Report -values with Bonferroni correction for multiple comparisons .

Q. How to validate this compound’s interaction with novel targets (e.g., kinases)?

Perform kinase activity assays (radioactive P-ATP or ADP-Glo™) with recombinant enzymes. Use molecular docking (AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for kinetic validation (/). Include negative controls (e.g., ATPγS) to rule out non-specific effects .

Data Contradiction Management

Q. How to address discrepancies in this compound’s extracellular vs. intracellular activity?

Contradictions may arise from differential membrane permeability. Use cell-penetrating analogs (e.g., acetoxymethyl esters) for intracellular delivery. Compare extracellular microdialysis data with intracellular fluorescent probes (e.g., Cal-520 for calcium). Normalize to cell viability (MTT assays) to exclude toxicity artifacts .

Q. What controls are essential when studying this compound in co-culture systems?

Include ATP-depleted controls (apyrase treatment) and receptor-null cell lines. For calcium signaling, use BAPTA-AM (calcium chelator) to isolate pathway contributions. Validate with siRNA knockdown of P2Y1/P2Y12 receptors. Report raw data (not just normalized values) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.